Zankiren

Description

Properties

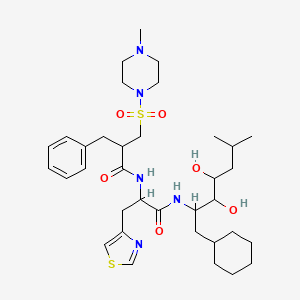

IUPAC Name |

2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H55N5O6S2/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDSDRDMDDGDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H55N5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869887 | |

| Record name | N-(1-Cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)-N~2~-{2-[(4-methylpiperazine-1-sulfonyl)methyl]-3-phenylpropanoyl}-3-(1,3-thiazol-4-yl)alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Zankiren: A Technical Guide to its Mechanism of Action as a Direct Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zankiren is a potent and orally active direct inhibitor of renin, the enzyme that catalyzes the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By binding to the active site of renin, this compound blocks the conversion of angiotensinogen to angiotensin I, leading to a dose-dependent reduction in plasma renin activity (PRA), angiotensin II, and aldosterone levels. This comprehensive technical guide details the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to the Renin-Angiotensin-Aldosterone System (RAAS) and the Role of this compound

The Renin-Angiotensin-Aldosterone System is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or low sodium concentration. Renin cleaves its substrate, angiotensinogen, to form the inactive decapeptide angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, increased aldosterone secretion from the adrenal cortex, and sodium and water retention by the kidneys, all of which contribute to an increase in blood pressure.

This compound intervenes at the initial and rate-limiting step of this cascade. As a direct renin inhibitor, it competitively binds to the active site of renin, preventing it from acting on angiotensinogen. This targeted inhibition leads to a significant decrease in the production of all downstream components of the RAAS, resulting in vasodilation and a reduction in blood pressure.[1]

Mechanism of Action of this compound

This compound functions as a transition-state mimetic of the angiotensinogen cleavage site. Its structure allows for high-affinity binding to the active site of the renin enzyme, effectively blocking substrate access and inhibiting its catalytic activity. This direct inhibition of renin is highly specific and results in a cascade of downstream effects:

-

Reduction in Plasma Renin Activity (PRA): this compound causes a dose-dependent decrease in the enzymatic activity of renin in the plasma.[2]

-

Decreased Angiotensin I and Angiotensin II Levels: By blocking the first step in the RAAS, this compound prevents the formation of angiotensin I and, consequently, the production of the primary active hormone, angiotensin II.

-

Reduced Aldosterone Secretion: The decrease in angiotensin II levels leads to a reduction in the stimulation of the adrenal cortex, resulting in lower aldosterone secretion.

-

Lowering of Blood Pressure: The combined effects of reduced angiotensin II-mediated vasoconstriction and decreased aldosterone-driven sodium and water retention lead to a dose-dependent lowering of blood pressure.[2][3]

A noteworthy pharmacodynamic effect of this compound is a reactive increase in plasma renin concentration (PRC). This is due to the interruption of the negative feedback loop where angiotensin II normally suppresses renin release. However, despite the increase in the concentration of the renin enzyme, its activity remains suppressed due to the presence of the inhibitor.

dot

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Quantitative Data

In Vitro Inhibitory Activity

The potency of this compound has been determined in vitro against renin from various species. The half-maximal inhibitory concentration (IC50) is a key measure of its inhibitory power.

| Species | IC50 (nmol/L) |

| Human | 1.1[2] |

| Monkey | 0.24[2] |

| Guinea Pig | 9.4[2] |

| Dog | 110[2] |

| Rat | 1400[2] |

Pharmacokinetic Parameters in Humans

Pharmacokinetic studies in healthy, mildly sodium-depleted normotensive male volunteers have characterized the absorption and disposition of this compound following oral administration.

| Parameter | 50 mg Dose | 125 mg Dose | 250 mg Dose |

| Peak Plasma Concentration (Cmax) | 29 ± 15 ng/mL | 47 ± 25 ng/mL | 407 ± 154 ng/mL |

| Time to Peak Concentration (Tmax) | ~1 hour | ~1 hour | ~1 hour |

Note: Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Renin Inhibition Assay (Fluorogenic Substrate Method)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds like this compound against renin.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Renin cleaves the peptide, separating the fluorophore and quencher, which results in an increase in fluorescence. The rate of fluorescence increase is proportional to renin activity. An inhibitor will decrease the rate of this reaction.

Materials:

-

Human recombinant renin

-

Fluorogenic renin substrate (e.g., (Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg))

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of human recombinant renin in the assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer to achieve a range of desired concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound solution (or vehicle control)

-

Fluorogenic substrate solution

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the renin working solution to each well.

-

Immediately place the microplate in a fluorescence reader pre-set to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the EDANS/DABCYL pair) at regular intervals for a specified duration (e.g., 60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

dot

Caption: Experimental workflow for the in vitro renin inhibition assay.

Clinical Trial in Mildly Sodium-Depleted Normotensive Subjects

Objective: To evaluate the pharmacodynamic and pharmacokinetic effects of single oral doses of this compound in healthy male volunteers with a mildly stimulated RAAS.

Study Design: A double-blind, randomized, placebo-controlled, single-dose, dose-escalation study.

Participants: Healthy male volunteers.

Methodology:

-

RAAS Stimulation: 12 hours prior to the administration of the study drug, subjects received a single oral dose of 40 mg furosemide to induce mild sodium depletion and stimulate the RAAS.[2][3]

-

Drug Administration: Subjects received a single oral dose of this compound (e.g., 10, 25, 50, 125, or 250 mg) or placebo.[2][3]

-

Sample Collection: Blood samples were collected at pre-defined time points before and after drug administration.

-

Bioanalytical Methods:

-

This compound Plasma Concentration: Determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Plasma Renin Activity (PRA): Typically measured by radioimmunoassay (RIA) of generated angiotensin I. Plasma is incubated at 37°C, and the amount of angiotensin I produced over time is quantified.[4]

-

Angiotensin I and II: Measured by RIA or LC-MS/MS.

-

Aldosterone: Measured by RIA or LC-MS/MS.

-

-

Pharmacodynamic Assessments:

-

Blood pressure and heart rate were monitored at regular intervals.

-

-

Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax) were calculated from the plasma concentration-time data.

-

The effects of this compound on PRA, angiotensin I, angiotensin II, aldosterone, and blood pressure were compared to placebo.

-

Logical Relationship of this compound's Action

The mechanism of action of this compound follows a clear logical progression from molecular interaction to physiological effect.

dot

Caption: Logical pathway of this compound's mechanism of action to therapeutic effect.

Conclusion

This compound is a direct renin inhibitor that effectively blocks the Renin-Angiotensin-Aldosterone System at its origin. Its mechanism of action, characterized by potent and specific inhibition of renin, leads to a dose-dependent reduction in blood pressure. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development and cardiovascular science. While this compound's development was discontinued, its study has provided valuable insights into the therapeutic potential of direct renin inhibition.

References

- 1. Renal vascular responses to renin inhibition with this compound in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Dose-dependent effects of the renin inhibitor this compound HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theoretical approaches to estimation of plasma renin activity: a review and some original observations - PubMed [pubmed.ncbi.nlm.nih.gov]

Zankiren: A Technical Guide on a Pioneering Renin Inhibitor in Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zankiren, also known as A-72517, is a potent, orally active, non-peptide inhibitor of the enzyme renin.[1] It was one of the early direct renin inhibitors developed for the management of hypertension.[2] By targeting the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), this compound offered a highly specific mechanism to reduce blood pressure and interrupt the pathological cascade associated with hypertension.[1] Although its development did not lead to a marketed drug, the research surrounding this compound provided valuable insights into the potential of direct renin inhibition as a therapeutic strategy for cardiovascular diseases. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action: Direct Renin Inhibition

The renin-angiotensin-aldosterone system is a critical hormonal cascade that regulates blood pressure and fluid balance.[3][4][5][6] Renin, an enzyme primarily secreted by the kidneys, catalyzes the conversion of angiotensinogen to angiotensin I.[4][5] This is the initial and rate-limiting step of the entire cascade.[4][5] Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[4][5] Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[4][5][6]

This compound functions as a direct competitive inhibitor of renin. It binds to the active site of the renin enzyme, thereby preventing the binding of its substrate, angiotensinogen. This direct inhibition blocks the formation of angiotensin I and, consequently, the downstream production of angiotensin II. The result is a reduction in vasoconstriction and aldosterone-mediated fluid retention, leading to a decrease in blood pressure.

A key feature of direct renin inhibitors like this compound is their high specificity for renin, avoiding the off-target effects associated with less specific inhibitors of the RAAS, such as the impact of ACE inhibitors on the kinin-kallikrein system.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species/System | Reference |

| IC50 | 1.1 nmol/L | Human Plasma (pH 7.4) | [7] |

| IC50 | 0.24 nmol/L | Monkey | [7] |

| IC50 | 9.4 nmol/L | Guinea Pig | [7] |

| IC50 | 110 nmol/L | Dog | [7] |

| IC50 | 1400 nmol/L | Rat | [7] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability |

| Monkey | 8% |

| Rat | 24% |

| Ferret | 32% |

| Dog | 53% |

Data from a single preclinical study.[7]

Table 3: Hemodynamic and RAAS Effects of a Single Oral Dose of this compound in Mildly Sodium-Depleted Normotensive Subjects

| Dose | Maximum Placebo-Adjusted Mean Arterial Pressure Reduction (mm Hg) | Maximum Suppression of Plasma Renin Activity (%) | Maximum Suppression of Angiotensin II (%) | Maximum Increase in Active Renin (%) |

| 50 mg | Not explicitly stated, but part of a dose-dependent reduction | >90% | >90% | ~150% |

| 125 mg | Not explicitly stated, but part of a dose-dependent reduction | >95% | >95% | ~200% |

| 250 mg | 12.5 ± 3.1 | >95% | >95% | >250% |

Data from a double-blind, randomized, placebo-controlled study in 24 male volunteers.[7] Subjects were pretreated with 40 mg furosemide to stimulate the RAAS.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Renin Inhibition Assay (Fluorometric Method)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against renin.

-

Principle: The assay utilizes a synthetic peptide substrate that mimics angiotensinogen and is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. When renin cleaves the peptide, the fluorophore is liberated, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to renin activity.

-

Materials:

-

Human recombinant renin

-

Fluorogenic renin substrate (e.g., (EDANS/DABCYL)-labeled peptide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound solutions, a vehicle control (DMSO in assay buffer), and a positive control (a known renin inhibitor).

-

Add the renin enzyme solution to all wells except for the blank controls.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic renin substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/552 nm for EDANS/DABCYL) in kinetic mode at 37°C for 30-60 minutes.[8]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Measurement of Plasma Renin Activity (PRA) by ELISA

This assay quantifies the enzymatic activity of renin in plasma by measuring the generation of angiotensin I.

-

Principle: Plasma samples are incubated at 37°C to allow renin to cleave endogenous angiotensinogen, generating angiotensin I. A parallel sample is incubated at 0-4°C to prevent enzymatic activity, serving as a baseline. The amount of angiotensin I generated is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Materials:

-

Plasma collected in EDTA tubes

-

Generation buffer (to adjust plasma pH to ~6.0)

-

Protease inhibitors (e.g., PMSF)

-

Angiotensin I ELISA kit

-

Microplate reader

-

-

Procedure:

-

Sample Collection and Preparation: Collect blood in pre-chilled EDTA tubes and centrifuge at 4°C. Separate the plasma and store it at -70°C until analysis.

-

Angiotensin I Generation:

-

Thaw plasma samples on ice.

-

To each plasma sample, add protease inhibitors and generation buffer.

-

Divide each sample into two aliquots.

-

Incubate one aliquot at 37°C for a defined period (e.g., 90 minutes) to generate angiotensin I.

-

Incubate the second aliquot in an ice bath (0-4°C) for the same duration to serve as a blank.

-

Stop the reaction by placing the 37°C tubes on ice.

-

-

Angiotensin I Quantification (ELISA):

-

Perform the angiotensin I ELISA according to the manufacturer's instructions. This typically involves adding the incubated plasma samples, standards, and controls to a microplate pre-coated with an anti-angiotensin I antibody, followed by the addition of a biotinylated angiotensin I conjugate and a streptavidin-HRP conjugate.

-

After incubation and washing steps, add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

-

Calculation: Calculate the concentration of angiotensin I in both the 37°C and 0-4°C samples from the standard curve. The PRA is the difference in angiotensin I concentration between the two samples, expressed as ng/mL/hour.

-

Quantification of this compound in Plasma by HPLC-MS/MS

This method is used for the accurate and sensitive measurement of this compound concentrations in plasma for pharmacokinetic studies.

-

Principle: this compound is extracted from the plasma matrix and separated from endogenous components using high-performance liquid chromatography (HPLC). The concentration of the drug is then determined by tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity.

-

General Procedure (as a specific protocol for this compound is not publicly available, a general method for a small molecule drug is described):

-

Sample Preparation:

-

To a plasma sample, add an internal standard (a structurally similar compound not present in the sample).

-

Perform protein precipitation by adding a solvent such as acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins.

-

Alternatively, use liquid-liquid extraction or solid-phase extraction for cleaner samples.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

HPLC Separation:

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

MS/MS Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve by analyzing plasma samples spiked with known concentrations of this compound.

-

Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

-

Clinical Trial Protocol for Antihypertensive Efficacy

This outlines a typical design for a clinical trial to evaluate the efficacy and safety of an antihypertensive drug like this compound.

-

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

-

Study Population:

-

Inclusion Criteria: Male and female subjects aged 18-75 years with a diagnosis of essential hypertension (e.g., mean sitting diastolic blood pressure ≥ 95 mmHg and < 110 mmHg).

-

Exclusion Criteria: Secondary hypertension, history of significant renal, hepatic, or cardiovascular disease (other than hypertension).

-

-

Procedure:

-

Washout Period: A 2-4 week period where patients discontinue any previous antihypertensive medications.

-

Randomization: Patients are randomly assigned to receive either placebo or different doses of this compound once daily for a specified duration (e.g., 4-8 weeks).

-

Blood Pressure Monitoring:

-

Blood pressure and heart rate are measured at regular intervals using a validated automated oscillometric device.

-

24-hour ambulatory blood pressure monitoring (ABPM) may be performed at baseline and at the end of the treatment period.

-

-

Blood Sampling: Blood samples are collected at specified time points to measure plasma concentrations of this compound, plasma renin activity, angiotensin I and II, and aldosterone.

-

Safety Assessments: Monitoring of adverse events, physical examinations, 12-lead electrocardiograms (ECGs), and standard clinical laboratory tests.

-

-

Efficacy Endpoints:

-

Primary Endpoint: Change from baseline in mean sitting trough diastolic or systolic blood pressure.

-

Secondary Endpoints: Proportion of patients achieving a target blood pressure, changes in ABPM parameters, and changes in RAAS components.

-

Visualizations

Signaling Pathway

Caption: The Renin-Angiotensin-Aldosterone System and this compound's point of inhibition.

Experimental Workflow

Caption: A typical experimental workflow for the evaluation of a renin inhibitor like this compound.

Conclusion

This compound was a significant step forward in the development of direct renin inhibitors for the treatment of hypertension. Although it did not reach the market, the research conducted on this compound demonstrated the feasibility and potential efficacy of orally active renin inhibitors. The data gathered from its preclinical and clinical evaluations provided a crucial foundation for the development of subsequent generations of renin inhibitors, ultimately leading to the approval of aliskiren. The experimental protocols and findings associated with this compound remain a valuable resource for researchers in the ongoing quest for novel and improved antihypertensive therapies.

References

- 1. A liquid chromatography tandem mass spectrometry assay for plasma renin activity using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of Plasma Renin Activity in Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of plasma renin activity with use of HPLC-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Zankiren (A-72517): A Technical Overview of its Chemical Structure and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure and pharmacological properties of Zankiren (A-72517), a potent renin inhibitor. The document summarizes its core chemical data, outlines its mechanism of action within the renin-angiotensin-aldosterone system (RAAS), and presents available quantitative data from clinical studies.

Core Chemical Structure and Identifiers

This compound is a complex synthetic molecule with the systematic IUPAC name (2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide[1]. Its chemical and physical properties are summarized in the table below.

| Identifier | Value | Reference |

| Molecular Formula | C35H55N5O6S2 | [1][2] |

| Molecular Weight | 705.97 g/mol | [2] |

| Exact Mass | 705.35937684 Da | [1] |

| CAS Number | 138742-43-5 | [2] |

| SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--CS(=O)(=O)N4CCN(CC4)C)O">C@@HO | [1] |

| InChI Key | YFDSDRDMDDGDFC-HOQQKOLYSA-N | [1][2] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound functions as a direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of the potent vasoconstrictor angiotensin II and subsequently, aldosterone. This mode of action leads to vasodilation and a reduction in blood pressure.

Quantitative Data on Pharmacological Effects

Clinical studies have demonstrated the dose-dependent effects of this compound on key biomarkers of the RAAS and on blood pressure. The following tables summarize findings from a study in mildly sodium-depleted normotensive subjects.

Table 1: Placebo-Adjusted Maximum Reductions in Blood Pressure

| This compound Dose (mg) | Systolic Blood Pressure (mm Hg) | Diastolic Blood Pressure (mm Hg) |

| 10 | -2.5 ± 3.1 | -3.1 ± 3.3 |

| 50 | -6.8 ± 3.1 | -7.2 ± 3.3 |

| 125 | -8.5 ± 3.1 | -9.0 ± 3.3 |

| 250 | -10.0 ± 3.1 | -10.3 ± 3.3 |

Data presented as mean ± SEM.

Table 2: Effects on Plasma Renin Activity and Angiotensin II Levels

| This compound Dose (mg) | Maximum Suppression of Plasma Renin Activity (%) | Maximum Suppression of Angiotensin II (%) |

| 10 | >50 | >50 |

| 50 | >80 | >80 |

| 125 | >90 | >90 |

| 250 | >95 | >95 |

Experimental Protocols

Clinical Study: Dose-Dependent Effects of this compound

A randomized, double-blind, placebo-controlled study was conducted to evaluate the effects of single oral doses of this compound (10 mg, 50 mg, 125 mg, and 250 mg) in 24 healthy, mildly sodium-depleted male volunteers.

Workflow:

Methodology:

-

Subject Preparation: Healthy male volunteers underwent mild sodium depletion, induced by the administration of 40 mg of furosemide 12 hours prior to the study drug administration[3].

-

Dosing: Subjects were randomly assigned to receive a single oral dose of placebo or this compound at 10, 50, 125, or 250 mg[3].

-

Monitoring: Blood pressure and heart rate were monitored at regular intervals using an automated oscillometric device. Blood samples were collected at specified time points post-dosing[3].

-

Biochemical Analysis: Plasma samples were analyzed for renin activity, angiotensin II, aldosterone, and this compound concentrations[3].

Synthesis and Spectroscopic Data

Conclusion

This compound (A-72517) is a potent, orally active renin inhibitor with a clear dose-dependent effect on the renin-angiotensin-aldosterone system and blood pressure. Its complex chemical structure, featuring multiple chiral centers, presents a significant synthetic challenge. While its pharmacological effects are well-documented in the cited literature, comprehensive public access to its detailed synthesis and spectroscopic data remains limited. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

Zankiren's Impact on Angiotensin II Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zankiren (A-72517) is a potent, orally active, non-peptide inhibitor of the enzyme renin.[1][2][3] As a direct renin inhibitor, this compound targets the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), the enzymatic cleavage of angiotensinogen to form angiotensin I.[1][4] This action effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor and a key regulator of blood pressure and electrolyte balance.[2][5] This technical guide provides an in-depth overview of this compound's effects on angiotensin II formation, detailing its inhibitory potency, the methodologies used to assess its activity, and its impact on the RAAS signaling cascade.

Mechanism of Action

This compound directly binds to the active site of renin, preventing it from binding to its substrate, angiotensinogen. This competitive inhibition is highly specific to renin, with minimal effects on other aspartic proteases.[1] By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively halts the RAAS cascade at its origin, leading to a dose-dependent reduction in the formation of angiotensin II.[2]

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound has been quantified through in vitro assays, and its effects on the components of the RAAS have been demonstrated in clinical studies.

In Vitro Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For this compound, the IC50 value against human renin has been determined to be 1.1 nmol/L.[1]

| Inhibitor | Target | IC50 (nmol/L) |

| This compound (A-72517) | Human Renin | 1.1 [1] |

| Aliskiren | Human Renin | 0.6[1] |

| Remikiren | Human Renin | 0.8[1] |

| Enalkiren | Human Renin | 14[1] |

Clinical Pharmacodynamic Effects

Clinical studies in mildly sodium-depleted normotensive subjects have demonstrated this compound's dose-dependent effects on key components of the RAAS. Oral administration of this compound leads to a significant suppression of plasma renin activity (PRA) and, consequently, angiotensin II levels.[2]

| This compound Oral Dose | Peak Suppression of Angiotensin II | Peak Increase in Active Renin |

| 250 mg | >95%[2] | >250%[2] |

Note: The increase in active renin concentration is a compensatory response to the reduction in angiotensin II, which normally exerts negative feedback on renin release.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Renin Inhibition Assay (Fluorometric)

This assay is a common method for determining the in vitro potency (IC50) of renin inhibitors like this compound.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to renin activity. The presence of an inhibitor reduces the rate of this fluorescence increase.

Materials:

-

Human recombinant renin

-

Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of human recombinant renin and the fluorogenic substrate in the assay buffer. Prepare a serial dilution of this compound in the same buffer.

-

Assay Setup: In a 96-well microplate, add the assay buffer, the this compound solution (at various concentrations), and the human recombinant renin solution to the appropriate wells. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the EDANS/Dabcyl pair) at regular intervals for a defined period.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Angiotensin II in Plasma

1. Radioimmunoassay (RIA)

Principle: RIA is a competitive binding assay. A known quantity of radioactively labeled angiotensin II competes with the unlabeled angiotensin II in the plasma sample for binding to a limited amount of anti-angiotensin II antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled angiotensin II in the sample.

Procedure:

-

Sample Collection and Extraction: Collect blood samples in tubes containing protease inhibitors to prevent angiotensin II degradation. Separate the plasma and perform a solid-phase extraction to isolate and concentrate the angiotensin peptides.

-

Assay Setup: In assay tubes, add the extracted plasma sample, a standard solution of angiotensin II (for the standard curve), or a control sample.

-

Antibody Incubation: Add a specific rabbit anti-angiotensin II antiserum to each tube (except for non-specific binding tubes). Incubate to allow binding.

-

Tracer Addition: Add radio-iodinated angiotensin II tracer to all tubes. Incubate to allow competitive binding.

-

Separation of Bound and Free Fractions: Add a second antibody (bound to solid-phase particles) to precipitate the primary antibody-antigen complexes. Centrifuge to pellet the bound fraction.

-

Radioactivity Measurement: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

Calculation: Generate a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the angiotensin II concentration in the plasma samples by interpolating their radioactivity values on the standard curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and specific method for quantifying peptides. The plasma extract is first separated by liquid chromatography, and then the angiotensin II is ionized and fragmented in the mass spectrometer. The specific mass-to-charge ratios of the parent and fragment ions are used for quantification.

Procedure:

-

Sample Preparation: Similar to RIA, collect plasma with protease inhibitors and perform solid-phase extraction.

-

LC Separation: Inject the extracted sample into a liquid chromatography system equipped with a C18 column. Use a gradient of mobile phases (e.g., water and acetonitrile with formic acid) to separate angiotensin II from other plasma components.

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. Angiotensin II is ionized (typically by electrospray ionization) and selected in the first quadrupole. It is then fragmented in the collision cell, and specific fragment ions are monitored in the third quadrupole.

-

Quantification: A stable isotope-labeled internal standard is added to the samples before extraction to correct for matrix effects and variations in instrument response. A calibration curve is constructed using known concentrations of angiotensin II, and the concentration in the samples is determined by the ratio of the peak area of the analyte to that of the internal standard.

Visualizations

Signaling Pathway

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Workflow: In Vitro Renin Inhibition Assay

Caption: Workflow for an in vitro fluorometric renin inhibition assay.

Conclusion

This compound is a potent and specific inhibitor of renin, effectively blocking the renin-angiotensin-aldosterone system at its rate-limiting step. Its ability to dose-dependently reduce the formation of angiotensin II has been well-documented through both in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of renin inhibitors. Understanding the precise mechanism and quantitative effects of compounds like this compound is crucial for the development of novel therapeutics for cardiovascular diseases. Although this compound's development was discontinued, the knowledge gained from its study has been instrumental in the advancement of direct renin inhibitors as a class of antihypertensive agents.[6]

References

- 1. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. medkoo.com [medkoo.com]

- 4. Renin: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A perspective on small molecules targeting the renin–angiotensin–aldosterone system and their utility in cardiovascular diseases: exploring the structural insights for rational drug discovery and development - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound - AdisInsight [adisinsight.springer.com]

Zankiren: An In-Depth Technical Guide to In Vitro Potency and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zankiren (A-72517) is a potent, orally active, nonpeptide inhibitor of the enzyme renin.[1] As the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), renin represents a critical target for the management of hypertension and other cardiovascular diseases. This compound's ability to directly inhibit this enzyme prevents the conversion of angiotensinogen to angiotensin I, thereby blocking the entire downstream cascade that leads to vasoconstriction and sodium retention. This technical guide provides a comprehensive overview of the in vitro potency and specificity of this compound, detailing the quantitative data, experimental methodologies, and relevant biological pathways.

Data Presentation: In Vitro Potency of this compound

The inhibitory activity of this compound against renin has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Enzyme | Species | IC50 (nmol/L) | Reference |

| Renin | Human | 1.1 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly binding to the active site of renin, a highly specific aspartyl protease. This binding event competitively inhibits the interaction of renin with its only known natural substrate, angiotensinogen. The inhibition of this crucial first step in the RAAS cascade prevents the formation of angiotensin I and, consequently, the downstream production of angiotensin II and aldosterone. This ultimately leads to vasodilation and a reduction in blood pressure.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Specificity of this compound

Experimental Protocols

The in vitro potency of this compound is typically determined using a renin inhibitor screening assay. A common and sensitive method is the Fluorescence Resonance Energy Transfer (FRET)-based assay.

Fluorometric Renin Inhibitor Screening Assay

Principle:

This assay utilizes a synthetic peptide substrate that is labeled with a fluorophore at one end and a quencher molecule at the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide substrate, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the renin activity. The presence of an inhibitor like this compound will decrease the rate of substrate cleavage and thus reduce the fluorescence signal.

Materials:

-

Human recombinant renin

-

Fluorogenic renin substrate (e.g., linked to a fluorophore like EDANS and a quencher like DABCYL)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of human recombinant renin in the assay buffer.

-

Dissolve the fluorogenic renin substrate in a suitable solvent like DMSO to create a stock solution.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the diluted this compound solutions to the appropriate wells.

-

Include control wells containing only the assay buffer and solvent (for 100% activity) and wells with only the substrate and buffer (for background fluorescence).

-

Add the human recombinant renin solution to all wells except the background control wells.

-

Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

-

-

Initiation of Reaction:

-

Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the EDANS/DABCYL pair) at regular intervals for a specified duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

-

Plot the percentage of renin inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

-

Caption: General workflow for a FRET-based in vitro renin inhibition assay.

Conclusion

This compound is a potent inhibitor of human renin, effectively blocking the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System. Its high potency, demonstrated by a low nanomolar IC50 value, and the inherent specificity of targeting renin make it a valuable tool for researchers studying the RAAS and a significant compound in the history of antihypertensive drug development. The methodologies outlined in this guide provide a framework for the continued in vitro characterization of this compound and other novel renin inhibitors.

References

Preclinical Profile of Direct Renin Inhibitors in Heart Failure: A Technical Overview

A Note on Zankiren: An extensive review of published scientific literature reveals a notable absence of preclinical studies specifically investigating the efficacy and mechanism of action of this compound in animal models of heart failure. The available research on this compound primarily focuses on its hemodynamic effects in healthy, sodium-depleted subjects and its potential as an antihypertensive agent. Consequently, this technical guide will broaden its scope to encompass the preclinical data available for other direct renin inhibitors, namely Aliskiren and TAK-272, to provide a comprehensive overview for researchers, scientists, and drug development professionals interested in this therapeutic class for heart failure.

Introduction to Direct Renin Inhibition in Heart Failure

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance, and its chronic activation is a key pathophysiological driver in the progression of heart failure.[1] Direct renin inhibitors (DRIs) represent a unique therapeutic class that targets the initial, rate-limiting step of the RAAS cascade: the conversion of angiotensinogen to angiotensin I by the enzyme renin.[2][3] This upstream blockade offers a potentially more complete inhibition of the RAAS compared to downstream agents like angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs).[1][4] Preclinical studies have been instrumental in elucidating the potential of DRIs to mitigate the adverse cardiac remodeling and functional decline characteristic of heart failure.

Preclinical Efficacy of Direct Renin Inhibitors

Preclinical investigations have utilized various animal models of heart failure to assess the therapeutic potential of DRIs. These models, including genetic and surgically induced heart failure, allow for the detailed examination of drug effects on cardiac structure and function.

Summary of Preclinical Data for Aliskiren

Aliskiren is the most extensively studied DRI in preclinical heart failure models. Studies have consistently demonstrated its ability to improve cardiac function and attenuate adverse remodeling.

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Diabetic Cardiomyopathy Mouse Model | Not specified | Prevented diastolic and systolic cardiac dysfunction; reduced oxidative stress and plasma pro-inflammatory cytokines. | [5] |

| Myocardial Infarction-Induced Heart Failure Mice | Not specified | Attenuated left ventricular remodeling. | [6] |

| Dilated Cardiomyopathy Hamster Model | Not specified | Delayed progression of congestive heart failure and lengthened survival rates by blocking muscle loss and preventing fluid retention. | [7] |

| Transgenic Rat Model (Human Renin and Angiotensinogen) | Not specified | Prolonged survival, decreased cardiac hypertrophy, reduced inducibility of arrhythmias, decreased proteinuria, and attenuated inflammation. | [2] |

Summary of Preclinical Data for TAK-272 (Imarikiren)

TAK-272 is another novel, orally effective DRI that has shown promise in preclinical heart failure models.

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Calsequestrin Transgenic (CSQ-tg) Heart Failure Mouse Model | 30, 100, or 300 mg/kg/day, oral | Dose-dependent prolongation of survival (P < 0.01 at 300 mg/kg). At 300 mg/kg: significantly reduced plasma renin activity, cardiac hypertrophy, and lung congestion; reduced cardiomyocyte injury. | [8] |

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies of DRIs in heart failure.

Calsequestrin Transgenic (CSQ-tg) Mouse Model of Heart Failure

-

Animal Model: Calsequestrin transgenic (CSQ-tg) mice, which develop severe heart failure symptoms and have a high mortality rate.[8]

-

Treatment Administration: TAK-272 was administered orally once daily at doses of 30, 100, or 300 mg/kg.[8]

-

Efficacy Endpoints:

-

Survival Analysis: Monitored daily to assess the effect of treatment on mortality.[8]

-

Cardiac Hypertrophy: Assessed by measuring heart weight.[8]

-

Lung Congestion: Assessed by measuring lung weight.[8]

-

Plasma Renin Activity (PRA): Measured to confirm target engagement.[8]

-

Biomarkers: Plasma N-terminal pro-brain natriuretic peptide (NT-proBNP) levels were measured as a biomarker of heart failure.[8]

-

Cardiomyocyte Injury: Assessed by measuring the expression of NADPH oxidase 4 and nitric oxide synthase 3.[8]

-

Myocardial Infarction-Induced Heart Failure Mouse Model

-

Animal Model: Heart failure is induced in mice through surgical ligation of a coronary artery, leading to myocardial infarction and subsequent left ventricular remodeling.[6][9]

-

Treatment Administration: Aliskiren was administered to the mice, although the specific dose and duration were not detailed in the available abstract.[6]

-

Efficacy Endpoints:

-

Left Ventricular Remodeling: Assessed through histological analysis of peri-infarcted left ventricular tissue collagen content.[6]

-

Molecular Markers of Remodeling: Western blot analysis was used to measure the expression of angiotensin II type 1 (AT1) receptor, matrix metalloproteinase (MMP)-2, and MMP-9.[6]

-

Signaling Pathways and Mechanisms of Action

Direct renin inhibitors exert their therapeutic effects in heart failure primarily through the inhibition of the RAAS. This upstream blockade leads to a reduction in the production of angiotensin II, a potent vasoconstrictor and a key mediator of cardiac hypertrophy, fibrosis, and inflammation.[3][10]

References

- 1. Renin Inhibitors in Chronic Heart Failure: The Aliskiren Observation of Heart Failure Treatment Study in Context - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aliskiren--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac remodelling and RAS inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]

- 5. Direct Renin Inhibition Prevents Cardiac Dysfunction in a Diabetic Mouse Model: Comparison with an Angiotensin Receptor Antagonist and Angiotensin Converting Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Renin Inhibitor Attenuates Left Ventricular Remodeling in Post-Myocardial Infarction Heart Failure Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dicardiology.com [dicardiology.com]

- 8. TAK-272 (imarikiren), a novel renin inhibitor, improves cardiac remodeling and mortality in a murine heart failure model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

Zankiren's Bioavailability and Pharmacokinetics in Animals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zankiren (also known as A-72517) is a potent, orally active, first-generation renin inhibitor.[1][2] It directly targets the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), offering a theoretical advantage over other antihypertensive agents that act downstream. Despite its promising mechanism of action, the clinical development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the available information on the bioavailability and pharmacokinetics of this compound in animal models, a critical factor that influenced its developmental trajectory. Due to the limited publicly available quantitative data for this compound, this guide also includes comparative data for Remikiren, another early-generation renin inhibitor, to provide context for the expected pharmacokinetic profile.

Pharmacokinetic Profile of this compound in Animals

The preclinical development of this compound was significantly hampered by its suboptimal pharmacokinetic properties, primarily characterized by poor oral bioavailability and a short half-life.[2] While some studies mention that this compound demonstrated "substantial bioavailability in several animal species," specific quantitative data remains largely unpublished in peer-reviewed literature.[3]

Quantitative Data Summary

A comprehensive search of available literature did not yield specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for this compound in common preclinical species such as rats, dogs, and monkeys. However, the consistent qualitative description across multiple sources points towards a challenging pharmacokinetic profile for this class of early renin inhibitors.

To offer a quantitative perspective on what might be expected for a compound like this compound, the following table summarizes the pharmacokinetic parameters for a similar early-generation renin inhibitor, Remikiren.

| Parameter | Rat | Dog | Monkey (Primate Species) | Reference |

| Oral Bioavailability (F%) | ≤ 6% | ≤ 6% | ≤ 6% | [4] |

| Time to Peak Plasma Concentration (Tmax) | ~5 minutes | ~5 minutes | ~5 minutes | [4] |

| Mean Residence Time (MRT) (after IV administration) | ≤ 1.5 hours | ≤ 1.5 hours | ≤ 1.5 hours | [4] |

| Clearance | Approached hepatic blood flow | Approached hepatic blood flow | Approached hepatic blood flow | [4] |

| Metabolism | Rapid and extensive | Rapid and extensive | Not specified | [4] |

| Primary Route of Excretion | Biliary and renal | Biliary and renal | Not specified | [4] |

Table 1: Summary of Available Pharmacokinetic Data for the Early-Generation Renin Inhibitor Remikiren in Animals. It is anticipated that this compound would exhibit a similar profile.

Experimental Protocols

Detailed experimental protocols for this compound's pharmacokinetic studies are not extensively published. However, based on the available literature for this compound and other renin inhibitors, key methodologies can be outlined.

Animal Models

-

Sodium-Depleted Models: To enhance the hypotensive effect of renin inhibitors and to better mimic a state of high renin activity, studies involving this compound and similar compounds frequently utilized sodium-depleted animal models. This was often achieved by administering a diuretic, such as furosemide, prior to the administration of the renin inhibitor.[3][5]

-

Commonly Used Species: Preclinical pharmacokinetic studies for antihypertensive agents typically involve rats, dogs, and non-human primates (e.g., marmosets, cynomolgus monkeys).[4][6][7]

Administration and Dosing

-

Oral Administration: For bioavailability studies, this compound was administered orally.[3][6] In a comparative study, a single oral dose of 3 mg/kg of this compound was given to sodium-depleted marmosets.[6]

-

Intravenous Administration: To determine absolute bioavailability and clearance rates, intravenous administration is a standard procedure. A parenteral formulation of this compound (Abbott-72517) was developed for preclinical intravenous studies.[8]

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are collected at various time points post-dosing to characterize the plasma concentration-time profile of the drug.

-

Bioanalytical Methods: Plasma concentrations of the renin inhibitor are typically quantified using a validated high-performance liquid chromatography (HPLC) method, often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and specificity.

Visualizations

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The diagram below illustrates the RAAS cascade and the specific point of intervention for renin inhibitors like this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-dependent effects of the renin inhibitor this compound HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of remikiren, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characteristics of the blood pressure lowering action of renin inhibition and comparison with angiotensin converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parenteral formulation development of renin inhibitor Abbott-72517 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Zankiren Experimental Protocols for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zankiren is a potent, non-peptide inhibitor of the enzyme renin, which plays a crucial, rate-limiting role in the renin-angiotensin-aldosterone system (RAAS).[1][2] By targeting the first and rate-determining step of this cascade, this compound effectively prevents the conversion of angiotensinogen to angiotensin I, leading to a downstream reduction in the production of angiotensin II.[1] Angiotensin II is a potent vasoconstrictor and a key contributor to the pathophysiology of hypertension and other cardiovascular diseases. These application notes provide detailed protocols for in vitro studies of this compound, focusing on its inhibitory activity against renin.

Mechanism of Action

This compound directly inhibits the enzymatic activity of renin, an aspartyl protease.[1] This inhibition prevents the cleavage of angiotensinogen, thereby blocking the entire downstream cascade of the RAAS.[1] This targeted approach offers a specific mechanism for reducing blood pressure and has been the subject of significant research in the development of antihypertensive therapies.

Quantitative Data: In Vitro Inhibitory Potency of this compound

The inhibitory activity of this compound against renin has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing its potency.

| Parameter | Value (nmol/L) | Species/System | Assay Type | Reference |

| IC50 | 1.1 | Human Plasma | Not Specified | [3] |

| IC50 | 0.24 | Monkey | Not Specified | [3] |

| IC50 | 9.4 | Guinea Pig | Not Specified | [3] |

| IC50 | 110 | Dog | Not Specified | [3] |

| IC50 | 1400 | Rat | Not Specified | [3] |

Signaling Pathway

The following diagram illustrates the renin-angiotensin-aldosterone system and the point of inhibition by this compound.

References

Zankiren Dose-Response in Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zankiren is a potent and specific inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS).[1] By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively curtails the downstream production of angiotensin II, a potent vasoconstrictor.[1] This mechanism leads to a reduction in blood pressure, making renin inhibitors like this compound a key area of interest for cardiovascular therapy.[1][2] These application notes provide detailed protocols for determining the dose-response curve of this compound in cell-based assays, a critical step in preclinical drug evaluation.

The renin-angiotensin system is a crucial hormonal cascade that regulates blood pressure and fluid balance.[3][4] Renin, an aspartyl protease primarily secreted by the kidneys, cleaves angiotensinogen to form angiotensin I.[4][5] Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which elevate blood pressure.[6] this compound's direct inhibition of renin blocks this entire cascade at its origin.[2]

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following table provides representative IC50 values for this compound in a common cell-based renin activity assay.

Table 1: Representative IC50 Values for this compound in a Cell-Based Renin Activity Assay

| Cell Line | Assay Type | IC50 (nM) |

| Calu-6 (Human Lung Carcinoma) | FRET-based Renin Activity Assay | 8.5 |

| CHO (Chinese Hamster Ovary) cells expressing human renin | Angiotensin I ELISA | 12.2 |

Note: The data presented in this table is a representative example based on typical results for potent renin inhibitors and should be confirmed by independent experiments.

Mandatory Visualizations

Signaling Pathway

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for a cell-based FRET assay to determine this compound's IC50.

Logical Relationship

Caption: Logical relationship in a this compound dose-response assay.

Experimental Protocols

Protocol 1: Cell-Based Renin Activity Assay using Fluorescence Resonance Energy Transfer (FRET)

This protocol outlines a method to measure the inhibitory effect of this compound on renin activity within a cellular environment using a FRET-based substrate.

Materials:

-

Calu-6 cells (or other suitable cell line endogenously expressing renin)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for dissolving this compound)

-

96-well black, clear-bottom tissue culture plates

-

Cell lysis buffer (e.g., Triton X-100 based)

-

FRET-based renin substrate[7]

-

Fluorescence plate reader with kinetic read capabilities (Ex/Em = 540/590 nm)[7][8]

Procedure:

-

Cell Seeding:

-

Culture Calu-6 cells in complete medium.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in serum-free medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO).

-

Carefully remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.[9]

-

-

Cell Lysis:

-

After incubation, remove the medium containing the compound.

-

Wash the cells once with PBS.

-

Add an appropriate volume of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.[9]

-

-

Renin Activity Measurement:

-

Prepare the FRET-based renin substrate according to the manufacturer's instructions.[7]

-

Add the FRET substrate solution to each well of the plate.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, taking readings every 5 minutes.[8]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of renin activity against the logarithm of this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Measurement of Angiotensin I Production by ELISA

This protocol provides an alternative method to assess this compound's activity by measuring the product of the renin-catalyzed reaction, angiotensin I, in the cell culture supernatant.

Materials:

-

CHO cells stably expressing human renin and angiotensinogen (or a similar engineered cell line)

-

Complete cell culture medium

-

This compound

-

DMSO

-

24-well tissue culture plates

-

Angiotensin I ELISA kit[10]

-

Plate reader for ELISA

Procedure:

-

Cell Seeding and Treatment:

-

Seed the engineered CHO cells in a 24-well plate and grow to confluence.

-

Wash the cells with serum-free medium.

-

Add fresh serum-free medium containing serial dilutions of this compound or vehicle control to the wells.

-

-

Sample Collection:

-

Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C.

-

After incubation, collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cell debris.

-

-

Angiotensin I Measurement:

-

Perform the Angiotensin I ELISA on the collected supernatants according to the manufacturer's protocol.[10]

-

-

Data Analysis:

-

Generate a standard curve for angiotensin I concentration.

-

Determine the concentration of angiotensin I in each sample from the standard curve.

-

Normalize the data to the vehicle control (100% production).

-

Plot the percentage of angiotensin I production against the logarithm of this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The provided protocols offer robust methods for determining the dose-response relationship of this compound in cell-based assays. These experiments are fundamental for characterizing the potency and cellular efficacy of this compound and other renin inhibitors. The choice between a FRET-based assay and an ELISA will depend on the specific cell system and available resources. Careful execution of these protocols will yield reliable data to support the preclinical development of novel cardiovascular therapeutics.

References

- 1. medkoo.com [medkoo.com]

- 2. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]

- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. ClinPGx [clinpgx.org]

- 7. content.abcam.com [content.abcam.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. sceti.co.jp [sceti.co.jp]

Application Notes and Protocols for the Administration of Zankiren in Sodium-Depleted Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the administration of the renin inhibitor Zankiren (also known as A-72517) in sodium-depleted animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacodynamics and efficacy of this compound and similar compounds.

Introduction

This compound is a potent and specific inhibitor of the enzyme renin, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1] Inhibition of renin is a key therapeutic strategy for managing hypertension and other cardiovascular diseases.[1] Sodium depletion potentiates the effects of renin inhibitors by upregulating the RAAS, making sodium-depleted animal models essential for evaluating the efficacy of these compounds.[2] These models are highly sensitive to RAAS blockade and provide a robust system for studying the dose-dependent effects of renin inhibitors on blood pressure and hormonal responses.

Mechanism of Action of this compound

This compound directly inhibits the enzymatic activity of renin, preventing the conversion of angiotensinogen to angiotensin I.[1] This is the rate-limiting step in the RAAS cascade. By blocking this initial step, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release. The overall effect is vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[3]

Signaling Pathway

The following diagram illustrates the role of this compound within the renin-angiotensin-aldosterone system in a sodium-depleted state.

Caption: this compound's mechanism of action in the RAAS cascade.

Experimental Protocols

Sodium Depletion in Animal Models

a) Canine Model:

A common method for inducing sodium depletion in dogs involves a combination of a low-sodium diet and diuretic administration.

-

Diet: Maintain dogs on a low-sodium diet (e.g., <3 mEq/day) for at least 5 days prior to and during the study.

-

Diuretic: Administer furosemide (5 mg/kg, intramuscularly) on days 1, 3, and 5 of the low-sodium diet.

-

Verification: Sodium depletion can be confirmed by measuring 24-hour urinary sodium excretion and plasma renin activity (PRA), which is expected to be significantly elevated.

b) Primate Model (Cynomolgus Monkey - Adapted Protocol):

This protocol is adapted from studies with other renin inhibitors in primates and is suitable for this compound studies.

-

Diet: Provide a low-sodium diet for a period of 7-10 days.

-

Diuretic: Administer furosemide (5 mg/kg, intramuscularly) on three separate days during the dietary restriction period.

-

Catheterization: For intravenous studies, surgically implant catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. Allow for a recovery period of at least one week.

c) Rodent Model (Rat):

While specific protocols for this compound in sodium-depleted rats are not well-documented in the reviewed literature, a general approach can be followed.

-

Diet: House rats on a sodium-deficient diet for 1-2 weeks.

-

Diuretic: Administer furosemide (10-20 mg/kg, subcutaneously or intraperitoneally) 24-48 hours before the experiment.

-

Monitoring: Monitor sodium intake and water consumption to ensure the desired level of depletion.

Administration of this compound

a) Intravenous Administration in Sodium-Depleted Dogs:

-

Anesthesia: Studies can be performed in pentobarbital-anesthetized dogs.

-

Dosage: Administer this compound (A-72517) intravenously as a priming bolus followed by a 30-minute constant infusion.

-

Low Dose: 0.01 mg/kg/min

-

Medium Dose: 0.05 mg/kg/min

-

High Dose: 0.1 mg/kg/min

-

-

Vehicle Control: A vehicle-treated group should be included for comparison.

-

Monitoring: Continuously measure mean arterial pressure (MAP) and heart rate. Collect blood samples at baseline and at regular intervals during and after the infusion to measure plasma renin activity (PRA) and plasma concentrations of angiotensin I and II.

b) Intravenous Administration in Sodium-Depleted Primates (Adapted Protocol):

-

Conscious Animals: Experiments are typically conducted in conscious, restrained monkeys to avoid the confounding effects of anesthesia.

-

Dosage (based on a similar renin inhibitor): Administer as an intravenous bolus followed by a continuous infusion.

-

Bolus: 0.1 mg/kg

-

Infusion: 0.01 mg/kg/min

-

-

Monitoring: Monitor MAP and heart rate via the arterial catheter. Collect blood samples for PRA and angiotensin II analysis.

c) Oral Administration in Sodium-Depleted Dogs:

Data Presentation

The following tables summarize the expected quantitative effects of this compound in sodium-depleted animal models based on available data.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound

| Species | IC50 (nmol/L) |

| Human | 1.1 |

| Monkey | 0.24 |

| Dog | 110 |

| Rat | 1400 |

| Data from[4] |

Table 2: Effects of Intravenous this compound (A-72517) in Sodium-Depleted, Anesthetized Dogs

| Dosage (mg/kg/min) | Mean Arterial Pressure (MAP) Reduction | Systemic Vascular Resistance (SVR) Reduction | Plasma Renin Activity (PRA) |

| 0.01 | Significant dose-related reduction | Significant dose-related reduction | Nearly complete suppression |

| 0.05 | Significant dose-related reduction | Significant dose-related reduction | Nearly complete suppression |

| 0.1 | Significant dose-related reduction | Significant dose-related reduction | Nearly complete suppression |

| Qualitative summary based on findings from a study in sodium-depleted, pentobarbital-anesthetized dogs. |

Table 3: Effects of a Renin Inhibitor (A-64662) in Sodium-Depleted Cynomolgus Monkeys (Illustrative Data)

| Parameter | Control | Day 1 of Infusion | Day 7 of Infusion |

| Mean Arterial Pressure (mmHg) | 89 ± 3 | 75 ± 4 | 77 ± 4 |

| Plasma Renin Activity (ng Ang I/ml/hr) | 57.7 ± 11.1 | 1.3 ± 0.6 | 1.9 ± 1.0 |

| Plasma Angiotensin II (pg/ml) | 66.7 ± 20.2 | 12.4 ± 3.3 (Day 2) | 26.4 ± 6.5 |

| Data from a study with a similar renin inhibitor, A-64662, infused at 0.01 mg/kg/min, demonstrating the expected magnitude of effect. |

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its effects.

Caption: A typical experimental workflow for this compound studies.

Caption: Logical flow of this compound's effects in sodium depletion.

Conclusion